2-(2,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
Overview
Description
2-(2,4-Dimethylphenoxy)-N-(2-methoxyethyl)acetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide typically involves the reaction of 2,4-dimethylphenol with 2-chloro-N-(2-methoxyethyl)acetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dimethylformamide or tetrahydrofuran, and the reaction is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenoxy)-N-(2-methoxyethyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of 2,4-dimethylbenzoic acid or 2,4-dimethylquinone.
Reduction: Formation of 2-(2,4-dimethylphenoxy)-N-(2-methoxyethyl)amine.
Substitution: Formation of 2-bromo-2,4-dimethylphenoxy-N-(2-methoxyethyl)acetamide.
Scientific Research Applications
2-(2,4-Dimethylphenoxy)-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dimethylphenoxy)acetamide
- N-(2-Methoxyethyl)acetamide
- 2-(2,4-Dimethylphenoxy)-N-methylacetamide
Uniqueness
2-(2,4-Dimethylphenoxy)-N-(2-methoxyethyl)acetamide is unique due to the presence of both the 2,4-dimethylphenoxy and N-(2-methoxyethyl) groups. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the methoxyethyl group, in particular, enhances its solubility and bioavailability, making it a more effective compound for certain applications.
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10-4-5-12(11(2)8-10)17-9-13(15)14-6-7-16-3/h4-5,8H,6-7,9H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCDCARGJUGEPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCOC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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